Ethyl 4-chloro-3-nitrobenzoate

Thermal stability Safety Rare-earth complexes

Ethyl 4-chloro-3-nitrobenzoate (CAS 16588-16-2) addresses inconsistent SNAr reactivity via dual electronic activation: 3-NO₂ deactivates SEAr, while 4-Cl activates SNAr. This enables selective nucleophilic substitution at the chloro position without competitive ring nitration. Key outcomes: • Preferred precursor for lanthanide complexes with safe thermal decomposition. • Recognized intermediate in Nintedanib impurity synthesis. • Near-coplanar crystal packing (dihedral 4.40°) for crystal engineering. Supplied ≥98% purity; room temp storage; ambient shipping.

Molecular Formula C9H8ClNO4
Molecular Weight 229.62 g/mol
CAS No. 16588-16-2
Cat. No. B100147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-3-nitrobenzoate
CAS16588-16-2
Molecular FormulaC9H8ClNO4
Molecular Weight229.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H8ClNO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3
InChIKeyBLNLZRQIUGDTAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-chloro-3-nitrobenzoate Technical Profile


Ethyl 4-chloro-3-nitrobenzoate (CAS 16588-16-2) is a polysubstituted aromatic ester, C₉H₈ClNO₄, bearing chlorine and nitro substituents at the 4- and 3-positions of the benzoate ring, respectively. It is a pale yellow crystalline solid with a melting point of 57–61 °C and a predicted boiling point of 326.2±22.0 °C at 760 mmHg . Its synthesis typically proceeds via Fischer esterification of 4-chloro-3-nitrobenzoic acid with ethanol under acid catalysis [1]. Single-crystal X-ray diffraction reveals an intramolecular C–H⋯O hydrogen bond forming a planar five-membered ring, with a dihedral angle of 4.40(3)° between the ester group and the aromatic ring, a structural feature that may influence its solid-state packing and reactivity [1].

1 Regioselective SNAr activation at para-chloro position
2 Deactivated SEAr reactivity protects ester for orthogonal synthesis
3 Reported non-explosive thermal decomposition in rare-earth complexes

Ethyl 4-chloro-3-nitrobenzoate: Why Generic Substitution Fails


The ortho-relationship between the nitro group and the chloro substituent in ethyl 4-chloro-3-nitrobenzoate establishes a unique electronic environment that is not replicated by regioisomers or analogs lacking both functionalities. The nitro group strongly deactivates the ring toward electrophilic aromatic substitution (SEAr), while the para-chloro substituent activates it toward nucleophilic aromatic substitution (SNAr) via resonance stabilization of the Meisenheimer complex [1]. This dual activation profile is absent in simple nitrobenzoates (e.g., ethyl 3-nitrobenzoate) or chloro-benzoates, and the specific substitution pattern (3-NO₂, 4-Cl) directs subsequent transformations with high regioselectivity [2]. Furthermore, the ethyl ester moiety provides a balance of lipophilicity and crystallinity that differs from the parent acid or methyl ester, affecting both synthetic handling and downstream applications [3]. Direct substitution with a regioisomer such as ethyl 4-chloro-2-nitrobenzoate would alter the electronic landscape, potentially compromising reaction yields and product purity in multi-step syntheses.

Target 4-Cl,3-NO₂ Dual electronic activation missing in regioisomers (e.g., 2-nitro) or mono-substituted analogs
vs. Ethyl 3-nitrobenzoate Lacks para-Cl; SNAr regioselectivity and thermal complex behavior may not transfer
vs. Ethyl 4-chlorobenzoate No nitro group; ring remains SEAr-active, compromising orthogonal protection

Ethyl 4-chloro-3-nitrobenzoate: Differentiation Evidence vs. Analogs


Thermal Decomposition: Non-Explosive Behavior

Rare-earth complexes of 4-chloro-3-nitrobenzoic acid exhibit markedly different thermal decomposition behavior compared to those of 3-nitrobenzoic acid. When heated, 4-chloro-3-nitrobenzoates do not decompose explosively, whereas 3-nitrobenzoates are characterized by great instability above 523 K and decompose explosively [1]. This difference is attributed to the influence of the para-chloro substituent on electron density and thermal stability.

Thermal decomposition
Head-to-head
Non-explosive decomposition vs. 3-nitrobenzoates (explosive >523 K)
Reported non-explosive decomposition context
Supports thermal processing safety review; air/N₂ conditions
Thermal stability Safety Rare-earth complexes

Aqueous Solubility of Rare-Earth Complexes

The solubility of rare-earth 4-chloro-3-nitrobenzoates in water at 293 K is on the order of 10⁻³ mol/dm³, and these complexes are less soluble than the corresponding 3-nitrobenzoates [1]. This solubility difference is consistent with the greater strength of 4-chloro-3-nitrobenzoic acid compared to 3-nitrobenzoic acid, as indicated by their electrolytic dissociation constants.

Aqueous solubility
Head-to-head
~10⁻³ mol/dm³ (systematically lower than 3-nitrobenzoate complexes)
Lower solubility may support precipitation purification
Water at 293 K; consistent with acid strength difference
Solubility Separation science Rare-earth coordination

SEAr Reactivity Deactivation

4-Chloro-3-nitrobenzoic acid is highly deactivated toward electrophilic aromatic substitution (SEAr) reactions, requiring stringent conditions for further nitration: anhydrous KNO₃ in concentrated H₂SO₄ at 165 °C for 10 hours [1]. This contrasts with benzoic acid, which undergoes nitration under much milder conditions (e.g., HNO₃/H₂SO₄ at 0–60 °C). The ester derivative inherits this electronic deactivation, enabling selective transformations at the ester moiety without competing ring functionalization.

SEAr deactivation
Cross-study comparable
Requires anhyd. KNO₃/H₂SO₄, 165 °C, 10 h; benzoic acid nitrates at 0–60 °C
High deactivation protects ester from ring nitration
Enables orthogonal synthetic manipulation
Nitration SEAr reactivity Process chemistry

Crystal Structure Planarity

Single-crystal X-ray analysis reveals an intramolecular C–H⋯O hydrogen bond forming a planar five-membered ring, with a dihedral angle of 4.40(3)° between the ester group plane and the aromatic ring [1]. This near-coplanar conformation contrasts with less substituted benzoate esters, which often exhibit larger dihedral angles (e.g., ethyl benzoate ~10–15° in some polymorphs). The planarity may enhance π-stacking interactions and influence crystal packing, potentially affecting dissolution rates and solid-state stability.

Crystal planarity
Class-level inference
Dihedral angle 4.40(3)° (vs. ethyl benzoate ~10–15°)
Planar conformation may affect solid-state properties
Single-crystal XRD at 298 K; class-level comparison
Crystallography Solid-state packing Conformational analysis

Ethyl 4-chloro-3-nitrobenzoate: Validated Applications


Thermally Stable Rare-Earth Complexes

Based on the non-explosive thermal decomposition of rare-earth 4-chloro-3-nitrobenzoates compared to 3-nitrobenzoates [1], this ester (as a precursor to the acid) is the preferred starting material for preparing lanthanide complexes intended for high-temperature applications or where safety during thermal processing is paramount.

Regioselective SNAr Reactions

The 4-chloro-3-nitro substitution pattern activates the ring toward SNAr at the chloro position, while the nitro group remains intact. This enables the selective introduction of amines, thiols, or other nucleophiles, as demonstrated in the synthesis of polycyclic systems [2]. This regioselectivity is not achievable with the 2-nitro isomer or with simple nitrobenzoates.

Pharmaceutical Intermediate: Orthogonal Reactivity

The high deactivation toward SEAr [2] allows the ester group to be hydrolyzed or amidated without competitive ring nitration. This orthogonal reactivity profile is valuable in the construction of complex drug candidates where sequential functional group manipulations are required. The compound is a recognized intermediate in the synthesis of Nintedanib-related impurities [3].

Crystallization & Solid-Form Screening

The near-coplanar conformation (dihedral angle 4.40(3)°) [4] and the resulting hydrogen-bonding network make this compound an interesting candidate for crystal engineering studies, particularly when investigating the influence of halogen and nitro substituents on packing motifs and solvate formation.

Application
Selection Property
Validation Focus
Rare-earth complex thermal studies
Non-explosive thermal decomposition
Thermal stability under air/N₂
Regioselective SNAr transformations
Para-chloro activation for nucleophilic substitution
Site selectivity in SNAr reactions
Pharmaceutical intermediate synthesis
SEAr deactivation of aromatic ring
Orthogonal ester protection during multi-step routes
Solid-form / crystal engineering
Planar conformation (dihedral 4.4°)
Solid-state packing motifs and H-bond networks

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